N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl group and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine typically involves multi-step organic synthesis. One common method includes the reaction of 4-fluoroaniline with 1-methyl-1H-pyrazole-3,4-dione under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N4-(4-Bromophenyl)-1-methyl-1H-pyrazole-3,4-diamine
- N4-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3,4-diamine
- N4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3,4-diamine
Highlighting Uniqueness
N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics and stability .
Properties
Molecular Formula |
C10H11FN4 |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-1-methylpyrazole-3,4-diamine |
InChI |
InChI=1S/C10H11FN4/c1-15-6-9(10(12)14-15)13-8-4-2-7(11)3-5-8/h2-6,13H,1H3,(H2,12,14) |
InChI Key |
KSHLLXKYEKIMDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.